molecular formula C8H7NO3 B8569391 5-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one

5-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B8569391
M. Wt: 165.15 g/mol
InChI Key: MHIIKAZVKKQSEW-UHFFFAOYSA-N
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Patent
US08486970B2

Procedure details

To a solution of 2.06 g of 3-amino-4-hydroxybenzoic acid in 20.6 ml of THF was added 4.81 g of CDI, followed by stirring at room temperature for 1 hour. The reaction mixture was added dropwise to a mixed liquid of 3.06 g of sodium borohydride in 20.6 ml of THF and 8.26 ml of water, cooled to 0° C., which had been separately prepared, followed by stirring overnight. 1 M hydrochloric acid was added thereto, followed by extracting with ethyl acetate, and washing with a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 1.2 g of 5-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one.
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
20.6 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Name
Quantity
20.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.26 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=O.C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1.[BH4-].[Na+].Cl>C1COCC1.O>[OH:7][CH2:5][C:4]1[CH:8]=[CH:9][C:10]2[O:11][C:17](=[O:18])[NH:1][C:2]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1O
Name
Quantity
4.81 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
20.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.26 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
which had been separately prepared
STIRRING
Type
STIRRING
Details
by stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
washing with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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